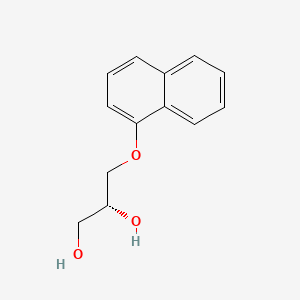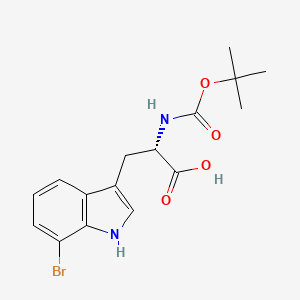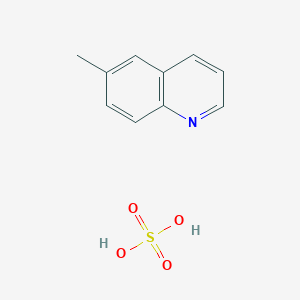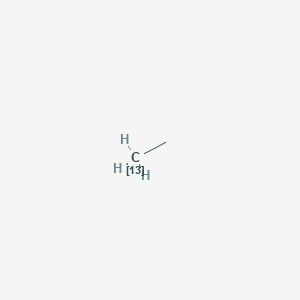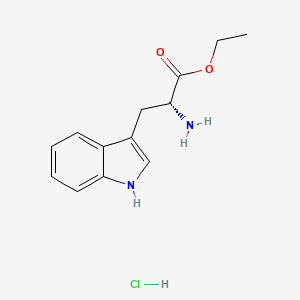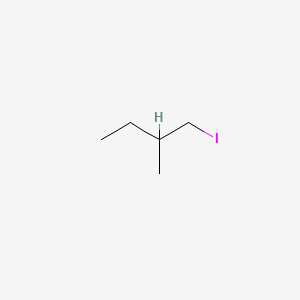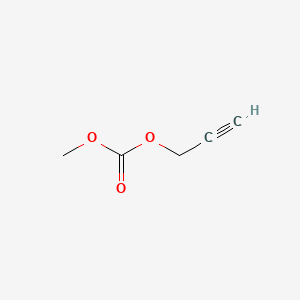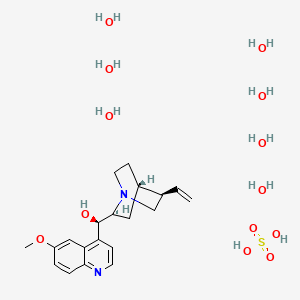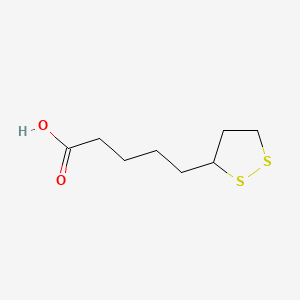
Xtalfluor-M
Vue d'ensemble
Description
Xtalfluor-M, also known as morpholinodifluorosulfinium tetrafluoroborate, is a crystalline fluorinating agent that offers enhanced thermal stability and ease of handling compared to other fluorinating agents like Deoxo-Fluor and DAST. It is part of a class of aminodifluorosulfinium salts that have been recognized for their improved safety profile and cost-efficiency in synthesis. These reagents do not produce highly corrosive free-HF, allowing their use in standard laboratory glassware without the need for specialized equipment .
Synthesis Analysis
The synthesis of Xtalfluor-M avoids the hazardous distillation processes associated with the production of dialkylaminosulfur trifluorides. This makes the preparation of Xtalfluor-M safer and more cost-effective. The reagents are typically synthesized in a way that enhances their stability and selectivity for various fluorination reactions .
Molecular Structure Analysis
While the specific molecular structure of Xtalfluor-M is not detailed in the provided papers, the general structure of aminodifluorosulfinium salts can be inferred. These compounds typically consist of a central sulfur atom double-bonded to an oxygen atom and bonded to two fluorine atoms, with a nitrogen-containing organic group (in this case, morpholine) and a tetrafluoroborate counterion .
Chemical Reactions Analysis
Xtalfluor-M is used to convert alcohols to alkyl fluorides and carbonyls to gem-difluorides. It is known for its selectivity, often providing fewer elimination side products compared to other fluorinating agents. The use of promoters such as Et3N•3HF, Et3N•2HF, or DBU can enhance the fluorination reactions facilitated by Xtalfluor-M .
Physical and Chemical Properties Analysis
The physical properties of Xtalfluor-M, such as its crystalline nature, contribute to its ease of handling. Its chemical properties, including its stability and lack of corrosive by-products, make it a preferred choice for various fluorination reactions in organic synthesis. The reagent's ability to function without generating free-HF is particularly advantageous for maintaining the integrity of laboratory equipment .
Applications De Recherche Scientifique
Enhanced Thermal Stability and Handling
Xtalfluor-M, a morpholinodifluorosulfinium tetrafluoroborate, is recognized for its enhanced thermal stability and ease of handling compared to its analogues like Deoxo-Fluor and DAST. It offers safer and more cost-efficient preparation, avoiding hazardous distillation processes. Notably, Xtalfluor reagents do not generate corrosive free-HF, enabling their use in standard borosilicate vessels. They are effective in converting alcohols to alkyl fluorides and carbonyls to gem-difluorides, exhibiting greater selectivity and reduced side products than similar reagents (L’Heureux et al., 2010).
Diverse Organic Transformations
Xtalfluor-E, closely related to Xtalfluor-M, demonstrates wide applicability in various chemical transformations beyond deoxyfluorination. It's used in dehydration, cyclodehydration, ring expansion, formylation, and proto-functionalization. This review highlights the diverse roles of Xtalfluor-E in organic synthesis, underscoring its versatility and importance beyond being a deoxofluorinating agent (Mohammadkhani & Heravi, 2019).
Catalytic Proto-functionalization
Xtalfluor-E® is extensively used for catalytic proto-functionalization of activated olefins. This involves generating protons in situ with protic nucleophiles, leading to proto etherification of enamides to form N,O-acetals in nearly quantitative yields. This illustrates its potential in specific organic synthetic pathways (Yi et al., 2017).
Vilsmeier-Haack Formylation
Xtalfluor-E has been used as an alternative to POCl3 in the Vilsmeier-Haack formylation reaction of C-2-glycals. This method achieved C-2-formyl glycals in varying yields and was extended to the synthesis of a C-2-formylated disaccharide glycal. This application provides an efficient pathway for formylation, essential in various synthetic chemistry applications (Roudias et al., 2018).
Synthesis of Isocyanides and Nitriles
Xtalfluor-E facilitates the formation of isocyanides from formamides and nitriles from aldoximes and amides. It allows for rapid, room temperature reactions in an environmentally benign solvent with only a slight excess of the dehydrating agent. This method's broad scope, including the preparation of chiral nonracemic nitriles, highlights its efficiency and environmental friendliness in organic synthesis (Keita et al., 2015).
Mécanisme D'action
Target of Action
Xtalfluor-M, a crystalline deoxofluorination reagent, primarily targets the C–O bonds in organic molecules . The introduction of fluorine into the framework of an organic molecule is an important synthetic transformation .
Mode of Action
The mode of action of Xtalfluor-M is still under investigation. It is thought that xtalfluor-m activates the c–o bond without concomitant fluoride release . Only upon subsequent exposure to a promoter such as DBU, Et 3 N ∙ 3HF, or Et 3 N ∙ 2HF, does fluoride attack the activated carbon atom .
Biochemical Pathways
The biochemical pathways affected by Xtalfluor-M involve the conversion of various organic compounds. Alcohols are converted to the corresponding alkyl fluorides, aldehydes and ketones to the geminal -difluorides, carboxylic acids to the acyl fluorides, sulfoxides to the fluoromethyl thioethers and hemiacetal sugars to the corresponding glycosyl fluoride donors .
Pharmacokinetics
It’s worth noting that the chemical efficiency of the deoxofluorination is high .
Result of Action
The result of Xtalfluor-M’s action is the successful introduction of fluorine into the framework of an organic molecule . This transformation has historically been challenging with traditional fluorination reagents, but Xtalfluor-M has shown to be a more efficient and safer alternative .
Action Environment
Xtalfluor-M is a crystalline reagent amenable to short-term handling open to the atmosphere . It has greater thermal stability than traditional fluorination reagents, which may be of particular practical interest when considering reagents to utilize for scale-up routes . , making it suitable for use in standard borosilicate vessels.
Safety and Hazards
Orientations Futures
The introduction of fluorine into the framework of an organic molecule is an important synthetic transformation . With the recent introduction of XtalFluor-M, many of the issues surrounding the safety and handling requirements of traditional fluorination reagents are no longer of concern . This may be of particular practical interest when considering reagents to utilize for scale-up routes .
Propriétés
IUPAC Name |
difluoro(morpholin-4-yl)sulfanium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2NOS.BF4/c5-9(6)7-1-3-8-4-2-7;2-1(3,4)5/h1-4H2;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCYGFRGCVLCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1COCCN1[S+](F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BF6NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716741 | |
| Record name | 4-(Difluoro-lambda~4~-sulfanylidene)morpholin-4-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xtalfluor-M | |
CAS RN |
63517-33-9 | |
| Record name | 4-(Difluoro-lambda~4~-sulfanylidene)morpholin-4-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XtalFluor-M | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




